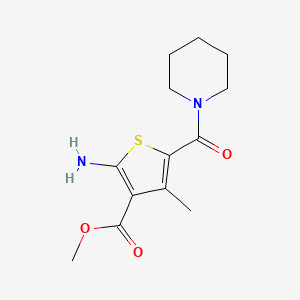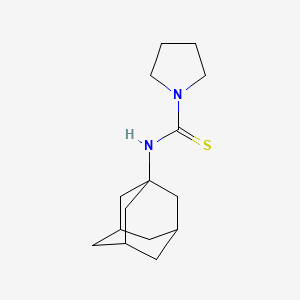
2-(5-acetyl-2-butoxybenzyl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-acetyl-2-butoxybenzyl)malonamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of study.
Mecanismo De Acción
The mechanism of action of 2-(5-acetyl-2-butoxybenzyl)malonamide involves the inhibition of enzymes and proteins through the formation of covalent bonds with the active site. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
2-(5-acetyl-2-butoxybenzyl)malonamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-acetyl-2-butoxybenzyl)malonamide in lab experiments include its selective inhibition of enzymes and proteins, its potential use in drug discovery, and its ability to study protein structure and function. However, the limitations of using this compound include its potential toxicity and the need for optimization of the synthesis method to increase yield and purity.
Direcciones Futuras
There are several future directions for the use of 2-(5-acetyl-2-butoxybenzyl)malonamide in scientific research. These include the development of targeted therapies for diseases, the study of protein structure and function, and the optimization of the synthesis method to increase yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
In conclusion, 2-(5-acetyl-2-butoxybenzyl)malonamide is a unique compound that has shown promising results in various scientific research applications. Its selective inhibition of enzymes and proteins, potential use in drug discovery, and ability to study protein structure and function make it a valuable tool for researchers. However, further research is needed to fully understand its biochemical and physiological effects and its potential applications in various fields of study.
Métodos De Síntesis
2-(5-acetyl-2-butoxybenzyl)malonamide can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-butoxybenzaldehyde with malonamide. This reaction is catalyzed by a base and results in the formation of the desired product. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(5-acetyl-2-butoxybenzyl)malonamide has been used in various scientific research applications, including drug discovery, biochemistry, and molecular biology. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a tool to study the function and structure of proteins and enzymes.
Propiedades
IUPAC Name |
2-[(5-acetyl-2-butoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-4-7-22-14-6-5-11(10(2)19)8-12(14)9-13(15(17)20)16(18)21/h5-6,8,13H,3-4,7,9H2,1-2H3,(H2,17,20)(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRHRGOGOIKPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Acetyl-2-butoxyphenyl)methyl]propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)
![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)